3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid
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Overview
Description
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Mechanism of Action
Mode of Action
Compounds with the (9h-fluoren-9-ylmethoxycarbonylamino) group are often used in peptide synthesis . They can act as protecting groups for amino acids during peptide synthesis, preventing unwanted side reactions . The exact interaction of this specific compound with its targets and the resulting changes would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected amino acid is then reacted with 4-methoxybenzoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield the deprotected amino acid.
Scientific Research Applications
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
- Fmoc-AEEA
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is unique due to its specific structure, which combines the Fmoc group with a methoxybenzoic acid moiety. This combination provides the compound with distinct reactivity and stability, making it valuable in various research applications.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-22-11-10-16(24(27)28)14-23(22)31-13-12-26-25(29)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACNLGLCNYAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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